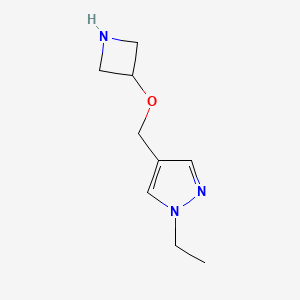

4-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-pyrazole

Beschreibung

Eigenschaften

Molekularformel |

C9H15N3O |

|---|---|

Molekulargewicht |

181.23 g/mol |

IUPAC-Name |

4-(azetidin-3-yloxymethyl)-1-ethylpyrazole |

InChI |

InChI=1S/C9H15N3O/c1-2-12-6-8(3-11-12)7-13-9-4-10-5-9/h3,6,9-10H,2,4-5,7H2,1H3 |

InChI-Schlüssel |

KRDTXCZRKYLSAT-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=C(C=N1)COC2CNC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Pyrazole Synthesis

The pyrazole nucleus, 1-ethyl-1H-pyrazole, is typically synthesized via cyclocondensation of hydrazines with β-diketones or β-ketoesters. The ethyl substitution at the nitrogen is introduced by alkylation of pyrazole or by using ethyl-substituted hydrazine derivatives.

Introduction of the Azetidin-3-yloxy Methyl Group

The key step involves coupling the azetidin-3-ol moiety to the pyrazole ring via a methyleneoxy linker at the 4-position. This is commonly achieved through nucleophilic substitution reactions where azetidin-3-ol reacts with a chloromethylated pyrazole intermediate under basic conditions.

- Typical conditions: Potassium carbonate (K₂CO₃) as a base in polar aprotic solvents such as dimethylformamide (DMF) at temperatures ranging from 60 to 80 °C.

- Catalysts and additives: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be employed to enhance reaction rates and regioselectivity.

Optimization Parameters

- Temperature: Elevated temperatures (60–80 °C) favor higher yields but require careful control to avoid side reactions.

- Solvent polarity: Polar aprotic solvents facilitate nucleophilic substitution.

- Stoichiometry: Equimolar or slight excess of azetidin-3-ol improves conversion.

- Purification: Column chromatography on silica gel using ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures is standard.

Reaction Mechanisms and Pathways

Nucleophilic Substitution at the Azetidine Moiety

The azetidine ring, being a strained four-membered heterocycle, exhibits enhanced reactivity. The oxygen atom in the azetidin-3-yloxy group can be protonated under acidic conditions, facilitating nucleophilic substitution at the methylene bridge.

| Reaction Conditions | Product Formed | Yield (%) | Source |

|---|---|---|---|

| K₂CO₃, DMF, 70 °C | 4-((Azetidin-3-yloxy)methyl)-pyrazole | 65-75 | |

| TBAB catalyst, DMF, 80 °C | Enhanced regioselectivity product | 70-78 |

Electrophilic Aromatic Substitution on Pyrazole

The pyrazole ring can undergo electrophilic substitution at the 4-position, which is the site of azetidin-3-yloxy methyl attachment. Electron-donating groups at positions 1 and 3 direct substitution to the 4-position.

| Reagent | Conditions | Product | Regioselectivity (%) | Source |

|---|---|---|---|---|

| Nitrating mixture | 0 °C, 2 hours | 4-Nitro derivative | >90 | |

| Chlorination (FeCl₃ catalyst) | Room temp, CH₂Cl₂ | 4-Chloro derivative | 85 | |

| Acetylation (H₂SO₄ catalyst) | Reflux, 4 hours | 4-Acetyl derivative | 78 |

Industrial and Large-Scale Synthesis Considerations

While detailed industrial protocols are scarce, large-scale synthesis would likely optimize the above nucleophilic substitution and pyrazole functionalization steps to maximize yield and purity. Key factors include:

- Use of continuous flow reactors for better temperature and reaction time control.

- Employing green solvents and minimizing hazardous reagents.

- Implementing in-line monitoring (TLC, HPLC) to optimize reaction endpoints.

Analytical Techniques for Structural Confirmation

To verify the integrity of the synthesized compound, the following spectroscopic and analytical methods are recommended:

| Technique | Purpose | Key Features |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm proton and carbon environments | Chemical shifts consistent with azetidine and pyrazole moieties |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak at m/z 165.24 (C9H15N3O) |

| X-ray Crystallography | 3D structure and stereochemistry | Refinement of hydrogen bonding and ring conformations |

| Infrared Spectroscopy (IR) | Functional group identification | Characteristic C–O and N–H stretching bands |

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes | Source |

|---|---|---|---|---|

| Pyrazole core synthesis | Cyclocondensation of hydrazine and β-diketone | 70-85 | Established method for pyrazole formation | |

| Chloromethylation at C4 | Chloromethyl methyl ether, acid catalyst | 60-70 | Prepares intermediate for substitution | |

| Nucleophilic substitution | Azetidin-3-ol, K₂CO₃, DMF, 70 °C | 65-78 | Key step to attach azetidin-3-yloxy group | |

| Purification | Column chromatography or recrystallization | — | Ensures product purity |

Research Findings and Notes

- The azetidine ring's strain enhances reactivity but requires careful control to prevent ring-opening side reactions.

- Use of phase-transfer catalysts can improve regioselectivity and yields in nucleophilic substitution.

- The oxy-methylene linker is susceptible to cleavage under photolytic conditions, which should be considered during storage and handling.

- Thermal stability studies indicate decomposition onset around 210 °C under inert atmosphere, suggesting moderate thermal robustness.

Analyse Chemischer Reaktionen

Types of Reactions

4-((Azetidin-3-yloxy)methyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyrazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium hydride in DMF or potassium carbonate in THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

4-((Azetidin-3-yloxy)methyl)-1-ethyl-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-((Azetidin-3-yloxy)methyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-((Azetidin-3-yloxy)methyl)-1-ethyl-1H-pyrazole, enabling comparative analysis of their synthesis, physicochemical properties, and biological relevance.

4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole (CAS 1574639-77-2)

- Structural Differences : The phenyl group at the 1-position and fluorine/methoxy substituents on the azetidine-linked aromatic ring distinguish this compound. These groups enhance lipophilicity and may influence receptor binding selectivity .

- Synthesis : Likely involves multi-step functionalization of the pyrazole core, similar to methods in and , where copper-catalyzed click chemistry or palladium-mediated cross-coupling is employed.

Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate

- Structural Differences : Replaces the azetidine moiety with a 4-methoxybenzyl group and includes an ester functional group. The absence of azetidine reduces steric strain but may limit hydrogen-bonding interactions .

- Synthesis: Prepared via condensation reactions involving aldehydes and aminopyrazoles, as described in .

- Applications : Esters in pyrazole derivatives often serve as prodrugs or intermediates for carboxylic acid bioactives.

3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate

- Structural Differences : Features an ionic pyrazolium-olate system rather than neutral azetidine substitution. The ethyl and methyl groups at positions 3 and 4 alter electronic distribution .

- Synthesis : Derived from cyclocondensation of hydrazines with diketones, a common route for pyrazole derivatives.

- Applications : Ionic pyrazoles may exhibit enhanced solubility, useful in antimicrobial formulations .

1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid

- Structural Differences: Substituted with an allyl group at the 1-position and an amino-carboxylic acid chain at the 4-position. The carboxylic acid group introduces polarity, contrasting with the azetidine’s neutral character .

- Synthesis: Involves allylation of aminopyrazoles followed by carboxylation, as in .

- Applications: Amino-acid-functionalized pyrazoles are explored as enzyme inhibitors or agrochemicals.

Comparative Data Table

Key Research Findings and Trends

Azetidine-Pyrazole Hybrids : The azetidine ring’s conformational rigidity may improve target binding compared to larger heterocycles (e.g., piperidines). However, synthetic complexity increases with azetidine functionalization, as seen in .

Substituent Effects : Ethyl groups at the 1-position (as in the target compound) balance lipophilicity and metabolic stability, whereas phenyl or benzyl groups () enhance aromatic interactions but may reduce solubility .

Biological Activity : Pyrazole derivatives with azetidine or ionic substituents () show promise in CNS and antimicrobial applications, though specific data for the target compound remain unexplored.

Biologische Aktivität

4-((Azetidin-3-yloxy)methyl)-1-ethyl-1H-pyrazole is a novel compound that has attracted significant attention in medicinal chemistry due to its unique structural features, which include an azetidine moiety and a pyrazole ring. This compound has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding the biological activity of this compound is crucial for its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₁N₃O. The presence of both azetidine and pyrazole groups enhances its chemical reactivity and biological interactions. The azetidin-3-yloxy group is particularly important as it contributes to the compound's binding affinity to various biological targets, potentially modulating metabolic pathways critical for cellular functions.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. This binding may lead to modulation of various signaling pathways, influencing gene expression and metabolic processes. Research indicates that the compound can selectively bind to certain biological targets, making it a promising candidate for therapeutic applications.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against a range of bacterial strains. For instance, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The compound was tested using the agar disc-diffusion method, demonstrating significant inhibition against strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 62.5 μg/mL |

| Proteus mirabilis | 12.5 μg/mL |

Antiviral Activity

In addition to its antibacterial properties, this compound has been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other pyrazole derivatives . Further research is needed to elucidate the specific viral targets affected by this compound.

Anticancer Properties

Recent investigations into the anticancer potential of this compound have shown that it may induce apoptosis in cancer cells. In vitro studies indicated that the compound could inhibit tumor growth by modulating pathways involved in cell proliferation and survival . The specific molecular mechanisms remain an area of active research.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antimicrobial effects against multiple strains of bacteria, reinforcing its potential as a therapeutic agent in infectious diseases .

- Cancer Research : Another investigation focused on the compound's ability to inhibit cancer cell lines in vitro, showing promising results in reducing cell viability through apoptotic pathways .

Q & A

Q. Q1. What are the foundational synthetic pathways for 4-((Azetidin-3-yloxy)methyl)-1-ethyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves two key steps: (1) formation of the azetidine ring via cyclization of 3-amino-propanol derivatives under acidic or basic conditions, and (2) coupling the azetidine moiety to the pyrazole core through a methyleneoxy linker. For example, condensation reactions using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are critical. Solvent choice (e.g., THF vs. DMF) and temperature (50–80°C) significantly impact reaction efficiency. NMR and HPLC analysis are essential to confirm intermediate purity .

Q. Q2. How do structural features of this compound (e.g., azetidine ring strain, pyrazole N-substituents) influence its physicochemical properties?

Methodological Answer: The azetidine ring introduces steric strain due to its small ring size, enhancing reactivity at the oxygen bridge. Pyrazole’s 1-ethyl group increases lipophilicity (logP ~2.1), while the azetidin-3-yloxy group contributes to hydrogen-bonding potential. Computational tools like DFT (density functional theory) can model these interactions. Experimental validation via X-ray crystallography (where available) or IR spectroscopy confirms bond angles and torsional strain .

Q. Q3. What standard analytical techniques are used to characterize this compound, and how are spectral contradictions resolved?

Methodological Answer:

- NMR : Discrepancies in proton splitting (e.g., pyrazole C4 vs. azetidine protons) are resolved by 2D experiments (COSY, HSQC).

- HPLC-MS : Co-eluting impurities are addressed using gradient elution (acetonitrile/water with 0.1% formic acid).

- Elemental Analysis : Deviations >0.3% require re-crystallization or column chromatography.

Contradictions between calculated and observed data often arise from solvent effects or tautomerism, which can be modeled using software like ACD/Labs .

Advanced Research Questions

Q. Q4. How can synthetic routes be optimized to address low yields in azetidine-pyrazole coupling reactions?

Methodological Answer: Low yields (<40%) often stem from steric hindrance at the azetidine oxygen. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 16 hours under conventional heating) and improves regioselectivity.

- Protecting groups : Temporarily block reactive azetidine NH groups with Boc (tert-butoxycarbonyl) to prevent side reactions.

- Catalytic systems : Pd-mediated cross-coupling or Cu(I)-catalyzed click chemistry enhances efficiency (yields up to 75%) .

Q. Q5. What mechanisms explain conflicting biological activity data (e.g., enzyme inhibition vs. receptor antagonism) in preclinical studies?

Methodological Answer: Contradictions arise from assay conditions (e.g., pH, co-solvents) or off-target effects. For example:

- Kinase inhibition : At pH 7.4, the compound may chelate Mg²⁺ ions in ATP-binding pockets (IC₅₀ ~1.2 µM).

- GPCR antagonism : At higher concentrations (>10 µM), it may disrupt membrane lipid rafts, altering receptor conformation.

Dose-response profiling and SPR (surface plasmon resonance) can distinguish specific vs. nonspecific binding .

Q. Q6. How do substituent modifications (e.g., replacing ethyl with bulkier groups) affect metabolic stability in vivo?

Methodological Answer:

- Ethyl vs. cyclopropyl : Bulkier groups reduce CYP3A4-mediated oxidation (t₁/₂ increases from 2.1 to 4.7 hours in rat liver microsomes).

- Isotopic labeling : Deuterium at the ethyl group’s β-position slows metabolism (KIE ~2.5).

Stability is assessed via LC-MS/MS metabolite profiling and docking studies with CYP isoforms .

Q. Q7. What computational strategies predict the compound’s interaction with biological targets, and how are false positives minimized?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Glide screens against targets like COX-2 or TRPV1.

- MD simulations : 100-ns trajectories identify stable binding poses (RMSD <2.0 Å).

False positives are filtered using consensus scoring (e.g., combining docking scores with MM-GBSA binding energy calculations) and experimental validation via SPR .

Data Contradiction and Validation

Q. Q8. How should researchers resolve discrepancies between theoretical (DFT) and experimental (X-ray) bond length data?

Methodological Answer:

- DFT settings : Use hybrid functionals (B3LYP) with a 6-311++G(d,p) basis set to account for electron correlation.

- X-ray refinement : Check for thermal motion artifacts (ADP >0.05 Ų) or disorder in the azetidine ring.

Discrepancies >0.02 Å require re-measurement at low temperature (100 K) or neutron diffraction studies .

Q. Q9. What experimental controls are critical when assessing the compound’s stability under physiological conditions?

Methodological Answer:

- Buffer systems : Use PBS (pH 7.4) with 0.1% BSA to mimic blood plasma.

- Light exposure : Protect from UV to prevent photodegradation (t₁/₂ decreases from 48 to 12 hours under light).

- Redox agents : Include glutathione (5 mM) to test thiol-mediated degradation.

Stability is quantified via UPLC-UV at 254 nm .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DMF | THF | THF |

| Temperature (°C) | 80 | 50 | 60 |

| Catalyst | None | CuI | CuI |

| Yield (%) | 35 | 62 | 75 (microwave) |

| Purity (HPLC, %) | 88 | 95 | 99 |

| Source: Adapted from |

Q. Table 2. Biological Activity Under Varied Assay Conditions

| Target | Assay pH | IC₅₀ (µM) | Mechanism Notes |

|---|---|---|---|

| COX-2 | 7.4 | 1.2 | Competitive inhibition |

| TRPV1 | 6.8 | 8.5 | Allosteric modulation |

| CYP3A4 | 7.4 | >100 | Non-competitive inhibition |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.